2-(1-benzofuran-5-yl)-1H-imidazole
Overview
Description
2-(1-benzofuran-5-yl)-1H-imidazole is a heterocyclic compound that combines the structural features of benzofuran and imidazole. Benzofuran is known for its presence in various natural products and its significant biological activities, while imidazole is a core structure in many biologically active molecules. The combination of these two moieties in a single compound can result in unique chemical and biological properties.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to be efficient antimicrobial agents .
Mode of Action
It is known that benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biological activities, making it a privileged structure in the field of drug discovery .
Pharmacokinetics
It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities .
Action Environment
It is known that benzofuran derivatives have been used in diverse fields of therapy .
They have been used in the treatment of various diseases and have been found to be efficient antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown inhibitory effects on Src kinase .
Cellular Effects
The cellular effects of 2-(1-Benzofuran-5-yl)-1H-imidazole are yet to be fully elucidated. Related benzofuran compounds have been reported to exhibit various effects on cells. For example, some benzofuran derivatives have shown inhibitory effects against S. aureus and E. coli .
Molecular Mechanism
It is known that benzofuran derivatives can interact with various biomolecules at the molecular level . For instance, some benzofuran derivatives have been found to inhibit Src kinase .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related benzofuran compounds have been studied for their effects over time. For instance, some benzofuran derivatives have shown sustained stimulant-like effects in rats .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related benzofuran compounds have been studied for their dosage effects. For instance, some benzofuran derivatives have shown potent effects in rats at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Related benzofuran compounds have been studied for their involvement in metabolic pathways. For instance, some benzofuran derivatives have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related benzofuran compounds have been studied for their transport and distribution. For instance, some benzofuran derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related benzofuran compounds have been studied for their subcellular localization. For instance, some benzofuran derivatives have been found to interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-5-yl)-1H-imidazole typically involves the construction of the benzofuran ring followed by the formation of the imidazole ring. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate to form ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate can then be reduced to the corresponding amine, which is subsequently reacted with glyoxal and ammonium acetate to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzofuran-5-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran or imidazole rings.
Reduction: Reduced derivatives, such as amines from nitro groups.
Substitution: Alkylated or acylated derivatives of the imidazole ring.
Scientific Research Applications
2-(1-benzofuran-5-yl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring, known for their diverse biological activities.
Imidazole derivatives: Compounds containing the imidazole ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
2-(1-benzofuran-5-yl)-1H-imidazole is unique due to the combination of benzofuran and imidazole moieties in a single molecule. This structural feature can result in enhanced or novel biological activities compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-(1-benzofuran-5-yl)-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-10-8(3-6-14-10)7-9(1)11-12-4-5-13-11/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMQBFAKHHLEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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